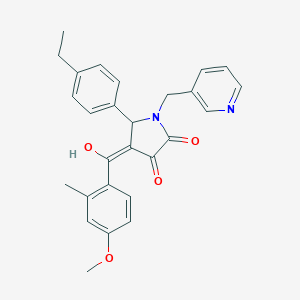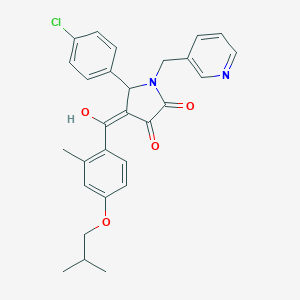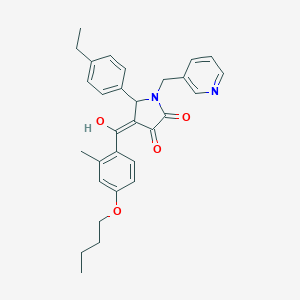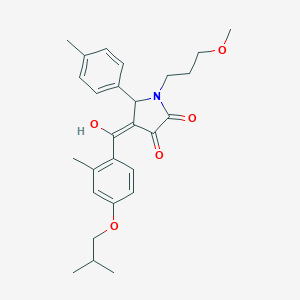![molecular formula C18H16BrN3O4S B266895 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of specific enzymes or by interfering with the function of specific receptors in the body.
Biochemical and Physiological Effects:
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to exhibit antioxidant properties and to have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it exhibits a range of biological activities, making it useful for studying various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, more research is needed to determine the optimal dosage and concentration of this compound for different applications.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, more research is needed to determine the optimal dosage and concentration of this compound for different applications. Finally, further studies are needed to investigate its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
In conclusion, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields, and it exhibits antimicrobial, antitumor, and anti-inflammatory properties. While more research is needed to fully understand its mechanism of action and optimal dosage for different applications, this compound holds promise for future research in the scientific community.
Synthesemethoden
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is synthesized through a specific method that involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Produktname |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C18H16BrN3O4S |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23) |
InChI-Schlüssel |
RWFZUASNVGSGLM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)